methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a structurally complex molecule featuring:
- A 1,2-benzothiazol-3-one 1,1-dioxide core, known for its electron-withdrawing and bioisosteric properties.
- An acetyl linker connecting the benzothiazolone moiety to a substituted thiazole ring.
- A methyl ester at position 4 and a 2-methylpropyl (isobutyl) group at position 5 of the thiazole ring.
Properties
Molecular Formula |
C18H19N3O6S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O6S2/c1-10(2)8-12-15(17(24)27-3)20-18(28-12)19-14(22)9-21-16(23)11-6-4-5-7-13(11)29(21,25)26/h4-7,10H,8-9H2,1-3H3,(H,19,20,22) |
InChI Key |
HHEZZTBQVHTNHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with acetic anhydride under acidic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction between a thioamide and an α-haloketone.
Coupling of the Rings: The benzothiazole and thiazole rings are coupled through an acylation reaction using an appropriate acyl chloride.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiazole rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole and thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The benzothiazole and thiazole rings are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to interact with biological macromolecules makes it a promising candidate for therapeutic research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The benzothiazole and thiazole rings can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the 1,2-benzothiazol-3-one 1,1-dioxide core or analogous functional groups. Key structural variations and their implications are highlighted.
Table 1: Structural and Functional Comparisons
Key Findings from Comparisons
Ester Variations: The methyl ester in the target compound may offer hydrolytic stability compared to ethyl/isopropyl analogs but could reduce solubility . Ethyl and propanoyl derivatives (e.g., ) suggest that elongating the linker or ester group might modulate pharmacokinetics.
Dithiocarbamate derivatives () demonstrate significant anti-tubercular activity, implying that modifying the thiazole substituents could unlock antimicrobial applications.
Core Modifications :
- The pyrrolidinedione analog () eliminates the thiazole ring entirely, reducing molecular complexity and teratogenicity, which highlights the benzothiazolone core’s role in toxicity.
Synthetic Accessibility :
- Microwave/ultrasound-assisted synthesis (e.g., ) of simpler analogs suggests scalable routes for derivatives, though the target compound’s isobutyl-thiazole group may require more specialized methods.
Biological Activity
Methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{18}N_{2}O_{5}S
- Molecular Weight : 342.44 g/mol
- CAS Number : 6639-62-9
Antimicrobial Properties
Research indicates that compounds related to benzothiazole exhibit notable antimicrobial activity. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various bacterial strains. In a study involving benzothiazole derivatives, compounds with similar structural motifs demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential application in developing new antibiotics .
Inhibition of Human Mast Cell Tryptase
A related compound, 1,2-benzisothiazol-3-one 1,1-dioxide, has been identified as a potent inhibitor of human mast cell tryptase with an IC50 value of 0.85 µM. Further modifications to this structure resulted in enhanced potency (IC50 = 0.1 µM), highlighting the importance of structural variations in biological activity . The inhibition of tryptase is particularly relevant for conditions such as asthma and allergic reactions.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory processes. The benzothiazole moiety is known for its ability to chelate metal ions and interact with biological macromolecules, which may contribute to its inhibitory effects on enzymes like tryptase.
Study on Antimicrobial Efficacy
In a recent study examining the antimicrobial efficacy of various thiazole derivatives, this compound was tested against several pathogens. Results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
Clinical Implications
The potential therapeutic applications of this compound extend beyond its antimicrobial properties. Given its inhibitory effects on mast cell tryptase, it may also serve as a candidate for treating allergic conditions or asthma by preventing the release of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
